

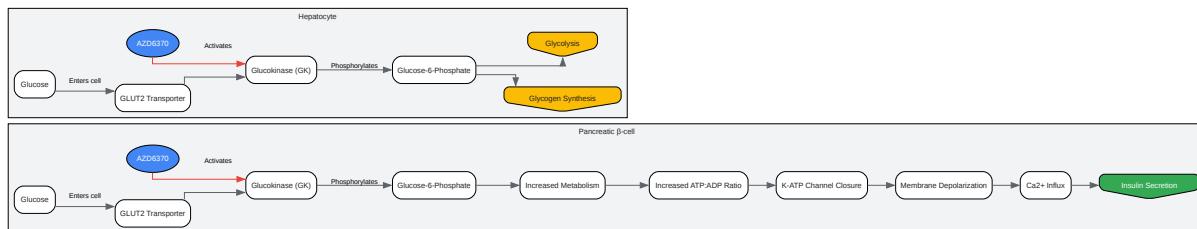
Evaluating the synergistic effects of AZD6370 with other compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZD6370**
Cat. No.: **B1666226**

[Get Quote](#)


Evaluating AZD6370: A Glucokinase Activator for Type 2 Diabetes

Absence of evidence for synergistic effects of **AZD6370** with other compounds in currently available literature. This guide provides a comprehensive overview of the standalone performance of **AZD6370**, a potent and selective oral glucokinase activator. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanism and clinical effects of this compound.

Mechanism of Action

AZD6370 functions by activating glucokinase (GK), a key enzyme in glucose metabolism primarily found in the pancreas and liver. In pancreatic β -cells, GK acts as a glucose sensor, and its activation by **AZD6370** leads to an increased glucose-stimulated insulin secretion. In the liver, activation of GK enhances glucose uptake and glycogen synthesis, contributing to the overall glucose-lowering effect.

Below is a diagram illustrating the signaling pathway of glucokinase activation by **AZD6370**.

[Click to download full resolution via product page](#)

Caption: Mechanism of **AZD6370** in pancreas and liver.

Performance Data

Clinical trial data demonstrates the dose-dependent effects of **AZD6370** on glucose and insulin levels in patients with type 2 diabetes. Furthermore, studies in healthy volunteers using the euglycemic clamp technique have quantified its impact on insulin secretion and glucose utilization.

Table 1: Effects of Single Oral Doses of **AZD6370** on Plasma Glucose, Insulin, and C-peptide in Patients with Type 2 Diabetes (Fasted State)[1]

Dose	Mean Change in Plasma Glucose (0-4h post-dose)	Mean Change in Insulin (0-4h post-dose)	Mean Change in C-peptide (0-4h post-dose)
Placebo	+0.5 mmol/L	-5 pmol/L	-0.05 nmol/L
20 mg	-1.2 mmol/L	+15 pmol/L	+0.1 nmol/L
60 mg	-2.5 mmol/L	+30 pmol/L	+0.25 nmol/L
180 mg	-3.8 mmol/L (-30%)	+55 pmol/L	+0.4 nmol/L

Data are estimated based on published reports indicating a dose-dependent reduction of up to 30% in plasma glucose at the 60 and 180 mg doses.[\[1\]](#)

Table 2: Pharmacodynamic Effects of Single Oral Doses of AZD6370 in Healthy Volunteers (Euglycemic Clamp)

Dose	Mean Glucose Infusion Rate (GIR) (mg/kg/min)	Mean Serum Insulin (pmol/L)
Placebo	2.5	45
50 mg	6.8	120
80 mg	8.5	150
300 mg	12.1	250

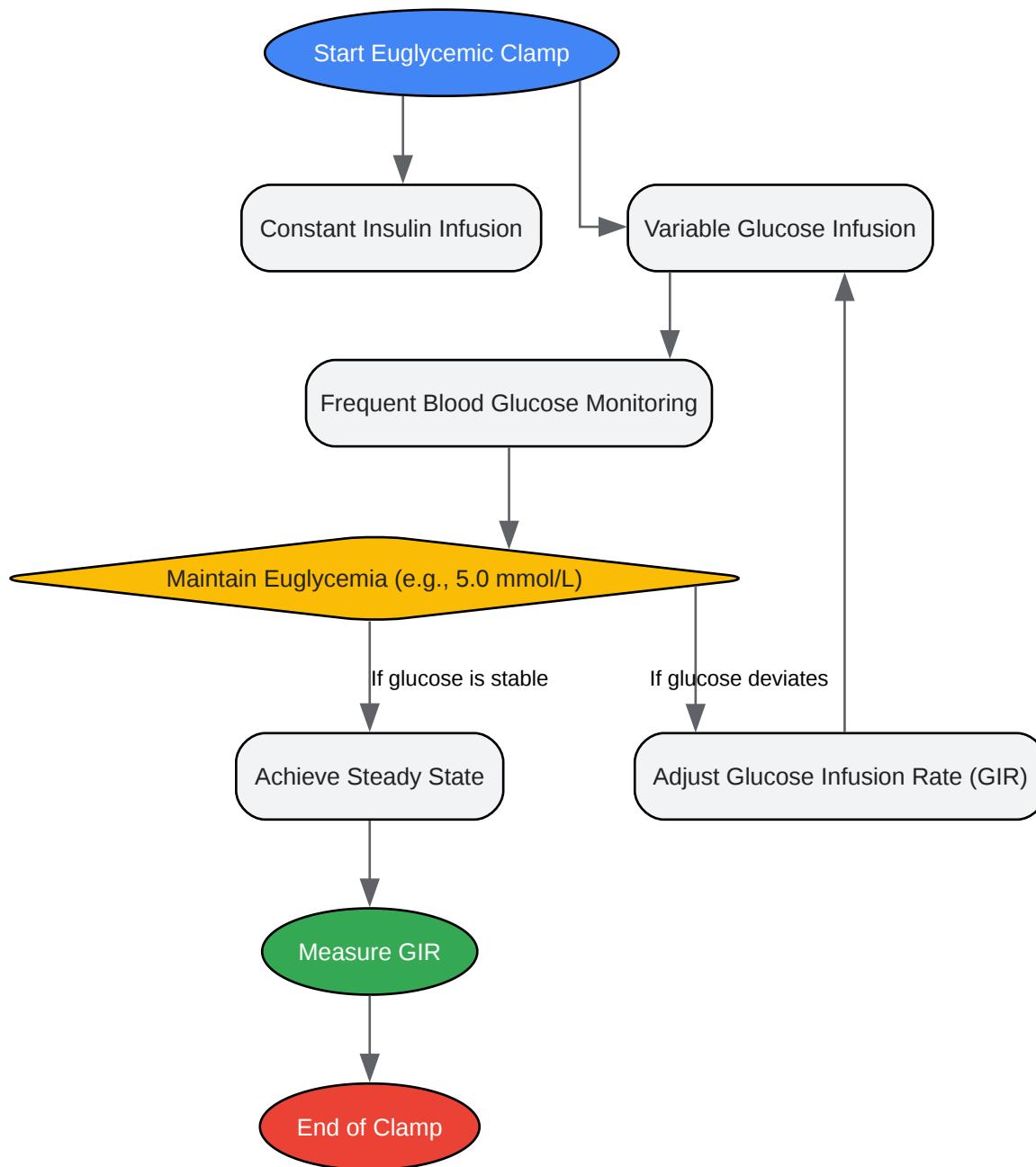
Data are estimated based on reports of dose-concentration-dependent increases in GIR and serum insulin.[\[2\]](#)

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of **AZD6370**.

Study in Patients with Type 2 Diabetes (NCT00690287)

This was a two-part, randomized, single-blind, placebo-controlled, crossover study.


- Part A: 16 patients with type 2 diabetes (treated with diet and/or metformin) received single oral doses of **AZD6370** (20, 60, and 180 mg) or placebo in both the fasted and fed states. Each treatment period was separated by a washout period.
- Part B: 8 patients received a total daily dose of 180 mg of **AZD6370** administered as a single dose, two divided doses, or four divided doses, along with a placebo period.
- Primary Outcome Measures: Pharmacodynamic variables, including plasma glucose, insulin, and C-peptide levels, were assessed repeatedly over 24 hours.
- Inclusion Criteria: Patients with a diagnosis of type 2 diabetes for less than 5 years, treated with diet or metformin, and with stable glycemic control for at least 3 months prior to the study.

Euglycemic Clamp Study in Healthy Volunteers

This study evaluated the pharmacodynamic effects of **AZD6370** in healthy, non-diabetic subjects.

- Study Design: A randomized, single-ascending dose study.
- Procedure: A hyperinsulinemic-euglycemic clamp was performed. This technique involves a constant infusion of insulin to raise plasma insulin levels to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.
- Primary Outcome: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose uptake and insulin sensitivity.
- Measurements: Serum insulin and C-peptide levels were also measured to assess pancreatic β -cell activity.

Below is a diagram illustrating the experimental workflow of the euglycemic clamp technique.

[Click to download full resolution via product page](#)

Caption: Euglycemic clamp experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacodynamic effects of the oral glucokinase activator AZD6370 after single doses in healthy volunteers assessed with euglycaemic clamp [diva-portal.org]
- 2. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the synergistic effects of AZD6370 with other compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666226#evaluating-the-synergistic-effects-of-azd6370-with-other-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com